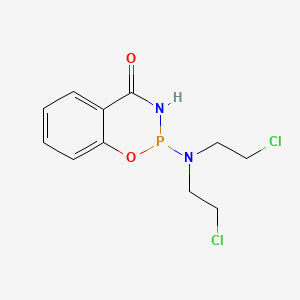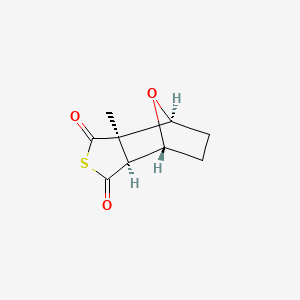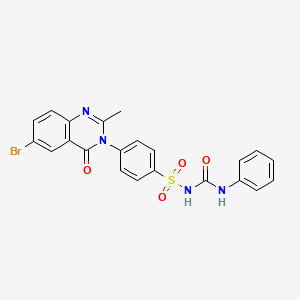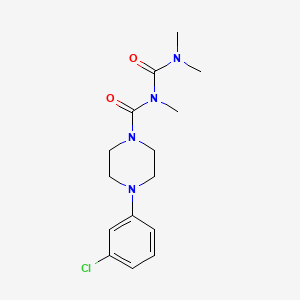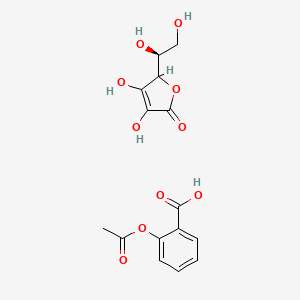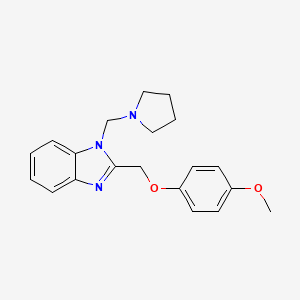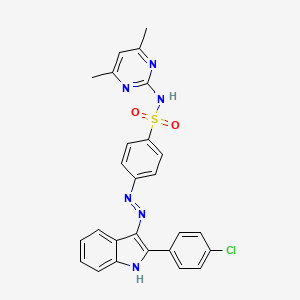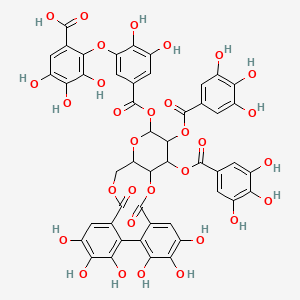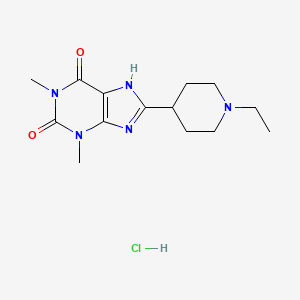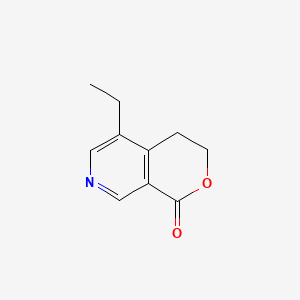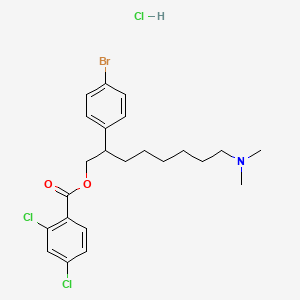
2-(4-Bromophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride is a synthetic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride typically involves multiple steps, including:
Formation of the 4-bromophenyl group: This can be achieved through bromination of a phenyl ring using bromine or a brominating agent.
Attachment of the dimethylamino group:
Esterification with 2,4-dichlorobenzoic acid: The final step involves esterification of the intermediate compound with 2,4-dichlorobenzoic acid in the presence of a suitable catalyst and under controlled conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the replacement of specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent or intermediate in organic synthesis, aiding in the development of new compounds and materials.
Biology: The compound may be used in studies involving biological interactions, such as binding studies with proteins or nucleic acids.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chlorophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride
- 2-(4-Fluorophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride
- 2-(4-Methylphenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride
Uniqueness
2-(4-Bromophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity, binding affinity, and overall chemical behavior. This uniqueness can be leveraged in specific applications where bromine’s properties are advantageous.
Eigenschaften
CAS-Nummer |
119585-27-2 |
|---|---|
Molekularformel |
C23H29BrCl3NO2 |
Molekulargewicht |
537.7 g/mol |
IUPAC-Name |
[2-(4-bromophenyl)-8-(dimethylamino)octyl] 2,4-dichlorobenzoate;hydrochloride |
InChI |
InChI=1S/C23H28BrCl2NO2.ClH/c1-27(2)14-6-4-3-5-7-18(17-8-10-19(24)11-9-17)16-29-23(28)21-13-12-20(25)15-22(21)26;/h8-13,15,18H,3-7,14,16H2,1-2H3;1H |
InChI-Schlüssel |
QTTHICRCKNYDHR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCCCCC(COC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CC=C(C=C2)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[bis(2-hydroxyethyl)amino]ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12760019.png)

